
Isoquinoline, 5-bromo-3,8-dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 5-bromo-3,8-dichloro- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a bromine atom at the 5th position and chlorine atoms at the 3rd and 8th positions on the isoquinoline ring, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline, 5-bromo-3,8-dichloro- typically involves the bromination and chlorination of isoquinoline. One common method for bromination is the use of N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid. The reaction is carried out at low temperatures to control the addition of bromine to the desired position on the isoquinoline ring .
For chlorination, reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used. The reaction conditions often involve heating the isoquinoline derivative with the chlorinating agent to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of isoquinoline derivatives, including 5-bromo-3,8-dichloro-isoquinoline, often employs continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. These methods can involve the use of automated systems to add reagents and control temperature and pressure, ensuring consistent production quality.
化学反应分析
Types of Reactions
Isoquinoline, 5-bromo-3,8-dichloro- can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the isoquinoline ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under acidic conditions.
Thionyl Chloride (SOCl2): Used for chlorination, often requiring heating.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.
科学研究应用
Isoquinoline, 5-bromo-3,8-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of isoquinoline, 5-bromo-3,8-dichloro- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and chlorine atoms can influence its binding affinity and specificity for these targets, potentially enhancing its biological activity.
相似化合物的比较
Similar Compounds
5-Bromoisoquinoline: A similar compound with a bromine atom at the 5th position but without chlorine atoms.
3,8-Dichloroisoquinoline: A compound with chlorine atoms at the 3rd and 8th positions but without a bromine atom.
Uniqueness
Isoquinoline, 5-bromo-3,8-dichloro- is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C9H4BrCl2N |
|---|---|
分子量 |
276.94 g/mol |
IUPAC 名称 |
5-bromo-3,8-dichloroisoquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H |
InChI 键 |
IVVDTDZTRVEJBF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=C(N=CC2=C1Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B13920903.png)
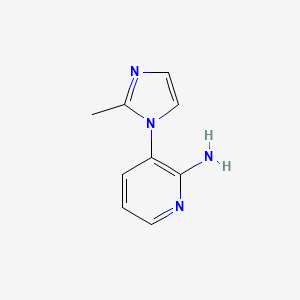
![5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid](/img/structure/B13920907.png)
![3-[(Ethylsulfonyl)methyl]cyclobutanol](/img/structure/B13920923.png)
![N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13920926.png)
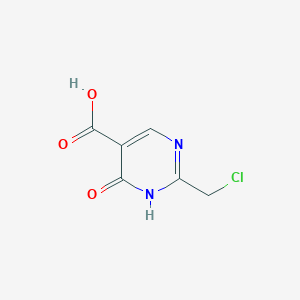

![(1-Benzyl-7-chloro-5-iodo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B13920940.png)
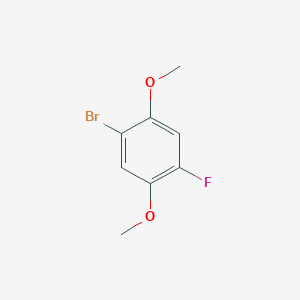

![7,7-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,8-dihydropyrano[4,3-b]pyridine](/img/structure/B13920954.png)
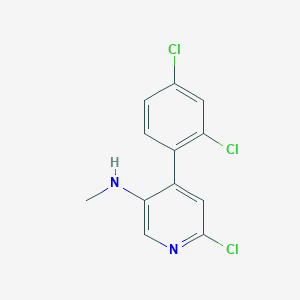
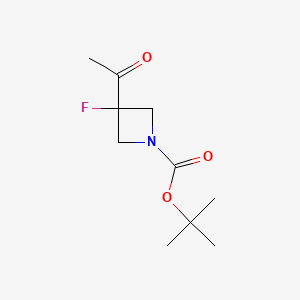
![tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13920973.png)
